1-Bromo-6-chloro-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6-chloro-3-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and a methyl group at specific positions on the isoquinoline ring
Preparation Methods
The synthesis of 1-Bromo-6-chloro-3-methylisoquinoline typically involves halogenation reactions. One common method includes the bromination and chlorination of 3-methylisoquinoline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure settings . Industrial production methods may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-6-chloro-3-methylisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-6-chloro-3-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-6-chloro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Bromo-6-chloro-3-methylisoquinoline can be compared with other halogenated isoquinoline derivatives, such as:
- 1-Bromo-6-chloroisoquinoline
- 1-Bromo-3-methylisoquinoline
- 6-Chloro-3-methylisoquinoline
These compounds share similar structural features but differ in the position and type of halogen and methyl groups.
Properties
IUPAC Name |
1-bromo-6-chloro-3-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-5-8(12)2-3-9(7)10(11)13-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSUAJBESMUBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.